4-Tetradecyloctadecan-1-ol
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Overview
Description
4-Tetradecyloctadecan-1-ol is a long-chain fatty alcohol with the molecular formula C32H66O and a molecular weight of 466.87 g/mol . . This compound is characterized by its high boiling point of approximately 494.8°C and a density of 0.841 g/cm³ . It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecyloctadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as vegetable oils . The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst, usually nickel or palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fractional distillation of the hydrogenated product to isolate the desired compound. This method ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Tetradecyloctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a .
Substitution: Acidic or basic catalysts are often used to facilitate esterification and etherification reactions.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces esters and ethers.
Scientific Research Applications
4-Tetradecyloctadecan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tetradecyloctadecan-1-ol involves its interaction with lipid membranes . It integrates into the lipid bilayer, altering the membrane’s fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: Similar in structure but lacks the tetradecyl group.
Cetyl Alcohol: A shorter chain fatty alcohol with 16 carbon atoms.
Stearyl Alcohol: Similar in structure but with a different alkyl chain length.
Uniqueness
4-Tetradecyloctadecan-1-ol is unique due to its long alkyl chain and high molecular weight , which confer distinct physical and chemical properties. These properties make it particularly effective as a surfactant and emulsifying agent in various applications .
Properties
Molecular Formula |
C32H66O |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
4-tetradecyloctadecan-1-ol |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-31H2,1-2H3 |
InChI Key |
DNXZRTVIKFUIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCO |
Origin of Product |
United States |
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